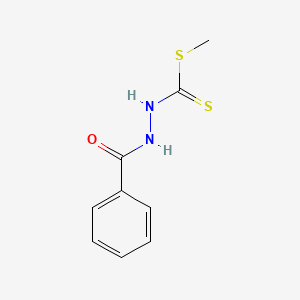
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of hydrazinecarbodithioate and is often used as an intermediate in the synthesis of other complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate can be synthesized through a multi-step reaction involving hydrazine, carbon disulfide, and methyl iodide. The process typically involves the following steps:
Reaction with Hydrazine: Hydrazine reacts with carbon disulfide to form hydrazinecarbodithioate.
Methylation: The hydrazinecarbodithioate is then methylated using methyl iodide to produce methyl hydrazinecarbodithioate.
Acylation: Finally, the methyl hydrazinecarbodithioate is acylated with benzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbodithioates.
Aplicaciones Científicas De Investigación
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of thiosemicarbazides and other sulfur-containing compounds.
Medicine: Research has shown its potential in developing anticancer and antiviral drugs.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of methyl 2-(phenylcarbonyl)hydrazinecarbodithioate involves its interaction with cellular targets, leading to cytostatic and antiviral effects. It acts by inhibiting the proliferation of cancer cells and viruses through the disruption of cellular processes and pathways. The compound’s ability to form metal complexes also contributes to its biological activity .
Comparación Con Compuestos Similares
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate is unique due to its specific structure and reactivity. Similar compounds include:
Methyl hydrazinecarbodithioate: Lacks the phenylcarbonyl group, resulting in different reactivity and applications.
Thiosemicarbazides: Have similar sulfur-containing structures but differ in their functional groups and biological activities
Propiedades
Fórmula molecular |
C9H10N2OS2 |
|---|---|
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
methyl N-benzamidocarbamodithioate |
InChI |
InChI=1S/C9H10N2OS2/c1-14-9(13)11-10-8(12)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12)(H,11,13) |
Clave InChI |
MCFFZSLPGDSKAI-UHFFFAOYSA-N |
SMILES canónico |
CSC(=S)NNC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


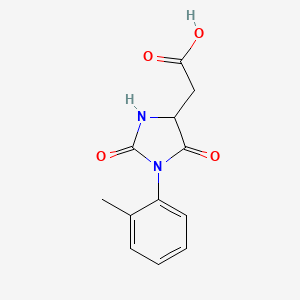

![5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002045.png)
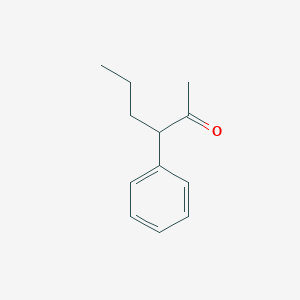
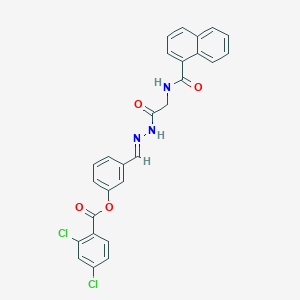
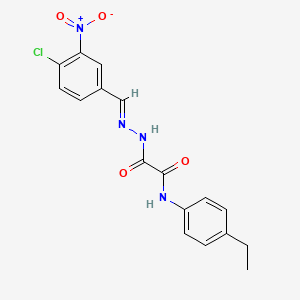
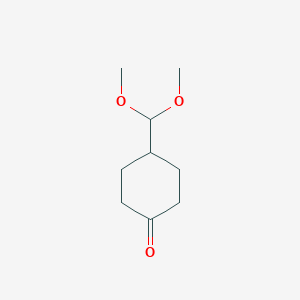
![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12002073.png)
![5-(4-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002081.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002092.png)
![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12002096.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12002116.png)
